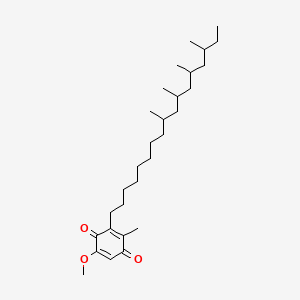
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is a quinone compound isolated from lipid extracts of Mycobacterium avium. It is chemically identified as 5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)-1,4-benzoquinone . Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure, which makes them highly reactive and biologically significant.
準備方法
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione can be synthesized through various chemical routes. One common method involves the oxidation of 2-methyl-1,4-dimethoxynaphthalene using reagents such as chromium trioxide or potassium permanganate . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, mavioquinone is often produced through microbial fermentation. Mycobacterium avium cultures are grown in lipid-rich media, and the quinone is extracted using organic solvents. The crude extract is then purified through chromatographic techniques to isolate mavioquinone .
化学反応の分析
Types of Reactions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone forms using reducing agents like sodium borohydride.
Substitution: Various nucleophiles can substitute the methoxy group in mavioquinone under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroquinones, substituted quinones, and various quinone derivatives with altered functional groups .
科学的研究の応用
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its role in electron transport chains and as a potential antimicrobial agent.
Medicine: Explored for its anticancer properties and its ability to modulate oxidative stress in cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
作用機序
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione exerts its effects primarily through redox cycling. It can undergo one or two-electron reduction by cellular reductases, forming semiquinone or hydroquinone intermediates. These intermediates can generate reactive oxygen species, leading to oxidative stress and cell damage. In biological systems, mavioquinone targets mitochondrial electron transport chains, disrupting cellular respiration and energy production .
類似化合物との比較
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is unique among quinones due to its specific structure and biological activity. Similar compounds include:
Menadione: A synthetic vitamin K analog with similar redox properties.
Plastoquinone: Found in chloroplasts, involved in photosynthetic electron transport.
This compound stands out due to its specific lipid tail, which enhances its solubility in lipid membranes and its unique biological activities .
特性
CAS番号 |
11004-53-8 |
|---|---|
分子式 |
C29H50O3 |
分子量 |
446.716 |
IUPAC名 |
5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C29H50O3/c1-8-21(2)17-23(4)19-24(5)18-22(3)15-13-11-9-10-12-14-16-26-25(6)27(30)20-28(32-7)29(26)31/h20-24H,8-19H2,1-7H3 |
InChIキー |
KHHZVKWVVWMRKC-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CC(C)CC(C)CCCCCCCCC1=C(C(=O)C=C(C1=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















